molecular formula C16H13FN4OS B11666642 5-(4-F-PH)-2H-Pyrazole-3-carboxylic acid (1-thiophen-2-YL-ethylidene)-hydrazide

5-(4-F-PH)-2H-Pyrazole-3-carboxylic acid (1-thiophen-2-YL-ethylidene)-hydrazide

Cat. No.: B11666642
M. Wt: 328.4 g/mol
InChI Key: PQJLCGZOCUPHQM-VCHYOVAHSA-N
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Description

5-(4-F-PH)-2H-Pyrazole-3-carboxylic acid (1-thiophen-2-YL-ethylidene)-hydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-F-PH)-2H-Pyrazole-3-carboxylic acid (1-thiophen-2-YL-ethylidene)-hydrazide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the carboxylic acid group: This step may involve the oxidation of a methyl group or the hydrolysis of an ester group.

    Attachment of the thiophene ring: This can be done through a condensation reaction with an aldehyde or ketone derivative of thiophene.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions may lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: For the development of new drugs targeting specific diseases.

    Industry: In the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-F-PH)-2H-Pyrazole-3-carboxylic acid (1-thiophen-2-YL-ethylidene)-hydrazide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Such as 3,5-dimethylpyrazole and 4-phenylpyrazole.

    Thiophene derivatives: Such as thiophene-2-carboxylic acid and 2-acetylthiophene.

Uniqueness

The uniqueness of 5-(4-F-PH)-2H-Pyrazole-3-carboxylic acid (1-thiophen-2-YL-ethylidene)-hydrazide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C16H13FN4OS

Molecular Weight

328.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H13FN4OS/c1-10(15-3-2-8-23-15)18-21-16(22)14-9-13(19-20-14)11-4-6-12(17)7-5-11/h2-9H,1H3,(H,19,20)(H,21,22)/b18-10+

InChI Key

PQJLCGZOCUPHQM-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)/C3=CC=CS3

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)C3=CC=CS3

Origin of Product

United States

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